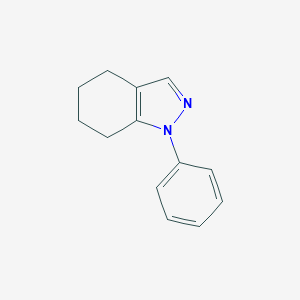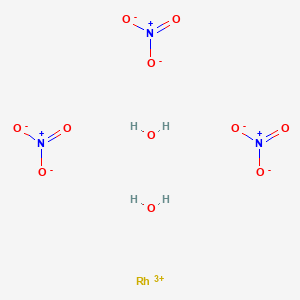
Chromium(3+);ethane-1,2-diamine;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+);ethane-1,2-diamine;trichloride, also known as tris(ethylenediamine)chromium(III) chloride, is a coordination complex with the chemical formula Cr(H₂NCH₂CH₂NH₂)₃Cl₃. This compound is characterized by the presence of chromium in the +3 oxidation state, coordinated to three ethane-1,2-diamine ligands and three chloride ions. It is typically found as a yellow powder or crystalline solid and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)chromium(III) chloride can be synthesized by reacting chromium(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction typically involves the following steps:
- Dissolve chromium(III) chloride in water to form an aqueous solution.
- Add ethane-1,2-diamine to the solution while stirring.
- Heat the mixture to facilitate the reaction and ensure complete coordination of the ligands to the chromium ion.
- Allow the solution to cool, and then filter to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of tris(ethylenediamine)chromium(III) chloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and can be further purified through recrystallization .
化学反応の分析
Types of Reactions
Tris(ethylenediamine)chromium(III) chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The ethane-1,2-diamine ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.
Reducing Agents: Such as sodium borohydride or zinc, can reduce the chromium center.
Ligand Exchange Reagents: Such as ammonia or other amines, can facilitate ligand substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium complexes, while substitution reactions may result in new coordination compounds with different ligands .
科学的研究の応用
Tris(ethylenediamine)chromium(III) chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chromium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Industry: Employed in the production of pigments, coatings, and other materials
作用機序
The mechanism of action of tris(ethylenediamine)chromium(III) chloride involves its ability to coordinate with various molecular targets. The ethane-1,2-diamine ligands provide a stable coordination environment for the chromium center, allowing it to interact with other molecules through coordination bonds. These interactions can influence the reactivity and properties of the compound, making it useful in various applications .
類似化合物との比較
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with cobalt instead of chromium.
Tris(ethylenediamine)nickel(II) chloride: Similar structure but with nickel instead of chromium.
Tris(ethylenediamine)iron(III) chloride: Similar structure but with iron instead of chromium.
Uniqueness
Tris(ethylenediamine)chromium(III) chloride is unique due to the specific properties imparted by the chromium center. Chromium’s ability to exist in multiple oxidation states and its coordination chemistry make this compound particularly versatile in various applications. Additionally, the stability and reactivity of the chromium complex distinguish it from similar compounds with different metal centers .
特性
CAS番号 |
14023-00-8 |
|---|---|
分子式 |
Br3Cs |
分子量 |
372.62 g/mol |
IUPAC名 |
chromium(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |
InChIキー |
AUOXCQZELVDUNB-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cr+3] |
正規SMILES |
Br[Br-]Br.[Cs+] |
同義語 |
CESIUM TRIBROMIDE 99.99% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)




![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)



